3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid
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Overview
Description
3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a propynoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid typically involves the reaction of 1-methylpiperidine with propiolic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides, which can modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpiperidin-2-yl)propanoic acid: This compound is similar in structure but lacks the alkyne group, which affects its reactivity and applications.
3-(1-Methylpiperidin-2-yl)prop-2-enal: This compound contains an aldehyde group instead of the carboxylic acid group, leading to different chemical properties and uses.
Uniqueness
3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid is unique due to the presence of both a piperidine ring and an alkyne group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-(1-methylpiperidin-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H13NO2/c1-10-7-3-2-4-8(10)5-6-9(11)12/h8H,2-4,7H2,1H3,(H,11,12) |
InChI Key |
XFYLRTYRGLZTEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C#CC(=O)O |
Origin of Product |
United States |
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